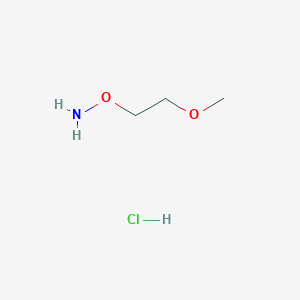
2,2',4'-Trichloracetophenon
Übersicht
Beschreibung
2,2',4'-Trichloracetophenon ist eine organische Verbindung mit der Summenformel C8H5Cl3O. Es ist eine Art von α-Halogenketon und bekannt für sein weißliches bis hellgelbes kristallines Erscheinungsbild. Diese Verbindung wird in verschiedenen chemischen Reaktionen verwendet und findet Anwendungen in mehreren Bereichen, darunter die organische Synthese und die industrielle Produktion .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von this compound beinhaltet typischerweise die Acylierung von m-Dichlorbenzol mit Chloracetylchlorid in Gegenwart von Aluminiumchlorid als Katalysator. Die Reaktion wird bei Temperaturen zwischen 58-62°C durchgeführt, gefolgt von einer thermischen Reaktion bei 80-100°C. Das Produkt wird dann hydrolysiert, extrahiert und durch Kristallisation gereinigt .
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktionsmethode ähnliche Schritte, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von m-Dichlorbenzol, Aluminiumchlorid und Chloracetylchlorid, gefolgt von Hydrolyse und Reinigung, um hohe Ausbeuten an this compound zu erhalten .
Wissenschaftliche Forschungsanwendungen
2,2',4'-Trichloracetophenon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es wird als Reagenz in der organischen Synthese zur Herstellung verschiedener chemischer Verbindungen verwendet.
Pharmazeutika: Die Verbindung dient als Zwischenprodukt bei der Synthese von pharmazeutischen Wirkstoffen wie Miconazolnitrat und Econazolnitrat.
Biologische Studien: Es wird in Studien verwendet, die enzymkatalysierte Reaktionen und die Untersuchung von Stoffwechselwegen betreffen.
Industrielle Anwendungen: Die Verbindung wird bei der Herstellung von Agrochemikalien und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Reduktion zu 2',4'-Dichloracetophenon durch Glutathion-abhängige zytosolische Enzyme. Dieser Reduktionsprozess findet in Leber, Niere und Gehirn statt. Zusätzlich beteiligt sich die Verbindung an N-Alkylierungsreaktionen, bei denen sie durch mikrowellengeinduzierte Reaktionen 1-(2',4'-Dichlorphenacyl)azole bildet .
Wirkmechanismus
Target of Action
2,2’,4’-Trichloroacetophenone is an α-haloketone . The primary targets of this compound are glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . These enzymes play a crucial role in the detoxification of xenobiotics and protection against oxidative stress.
Mode of Action
The compound interacts with its targets through a reduction process . It undergoes reduction to 2′,4′-dichloroacetophenone by the action of glutathione-dependent cytosolic enzymes . This interaction results in changes in the structure of the compound, which may influence its activity and effects.
Biochemical Pathways
The biochemical pathway primarily affected by 2,2’,4’-Trichloroacetophenone involves the reduction of the compound to 2′,4′-dichloroacetophenone This process is facilitated by glutathione-dependent cytosolic enzymes
Pharmacokinetics
Given that the compound undergoes reduction in the liver, kidney, and brain , it can be inferred that it is absorbed and distributed to these organs where it is metabolized. The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
It is known that the compound participates in the microwave-induced n-alkylation of several azoles to afford the corresponding 1-(2′,4′-dichlorophenacyl)azoles . This suggests that the compound may have a role in the synthesis of certain azole compounds.
Biochemische Analyse
Biochemical Properties
2,2’,4’-Trichloroacetophenone interacts with glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . These interactions lead to the reduction of 2,2’,4’-Trichloroacetophenone to 2′,4′-dichloroacetophenone .
Molecular Mechanism
The molecular mechanism of action of 2,2’,4’-Trichloroacetophenone involves its reduction by glutathione-dependent enzymes . This process may influence the activity of these enzymes and potentially alter gene expression.
Metabolic Pathways
2,2’,4’-Trichloroacetophenone is involved in metabolic pathways mediated by glutathione-dependent enzymes . These enzymes play a crucial role in cellular detoxification processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,2’,4’-Trichloroacetophenone typically involves the acylation of m-dichlorobenzene with chloroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out at temperatures between 58-62°C, followed by a thermal reaction at 80-100°C. The product is then hydrolyzed, extracted, and purified through crystallization .
Industrial Production Methods
In industrial settings, the production method involves similar steps but on a larger scale. The process includes the use of m-dichlorobenzene, aluminum chloride, and chloroacetyl chloride, followed by hydrolysis and purification to obtain high yields of 2,2’,4’-Trichloroacetophenone .
Analyse Chemischer Reaktionen
2,2',4'-Trichloracetophenon unterliegt verschiedenen chemischen Reaktionen, darunter:
N-Alkylierung: Es beteiligt sich an der mikrowellengeinduzierten N-Alkylierung von Azolen unter Bildung von 1-(2',4'-Dichlorphenacyl)azolen.
Substitution: Die Verbindung kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Glutathion und Alkylierungsmittel für die N-Alkylierung. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 2',4'-Dichloracetophenon und 1-(2',4'-Dichlorphenacyl)azole .
Vergleich Mit ähnlichen Verbindungen
2,2',4'-Trichloracetophenon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2',4'-Dichloracetophenon: Diese Verbindung ist ein Reduktionsprodukt von this compound und weist ähnliche chemische Eigenschaften auf.
4'-Amino-3',5'-dichloracetophenon: Eine weitere verwandte Verbindung mit unterschiedlichen funktionellen Gruppen, die in verschiedenen chemischen Reaktionen verwendet wird.
2-Brom-3',4'-dichloracetophenon: Ein bromiertes Derivat mit unterschiedlicher Reaktivität und Anwendungen.
Die Einzigartigkeit von this compound liegt in seinem spezifischen Halogenierungsmuster und seiner Fähigkeit, verschiedene chemische Reaktionen einzugehen, was es zu einer wertvollen Verbindung in der organischen Synthese und in industriellen Anwendungen macht .
Eigenschaften
IUPAC Name |
2-chloro-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWPPRLJNVHPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026190 | |
| Record name | 2,2',4'-Trichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2',4'-trichloroacetophenone is an off-white crystalline solid. (NTP, 1992), Off-white crystalline solid; [CAMEO] Melting point = 52-55 deg C; [MSDSonline] | |
| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-Dichlorophenacyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2632 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |
| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-Dichlorophenacyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2632 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
4252-78-2 | |
| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2′,4′-Trichloroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4252-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4'-Trichloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004252782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4'-Trichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4'-trichloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLOROPHENACYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E35P7HJI2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
126 to 131 °F (NTP, 1992) | |
| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,2',4'-Trichloroacetophenone?
A: 2,2',4'-Trichloroacetophenone is primarily used as a precursor in the synthesis of other chemical compounds. One notable application is its role as a starting material in the production of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, a potent antifungal agent []. Additionally, it serves as an intermediate in the synthesis of insecticides, specifically 2-Chloro-1-(2,4-dichlorophenyl)-vinyl Diethyl Phosphate [].
Q2: What are the structural characteristics of 2,2',4'-Trichloroacetophenone?
A: 2,2',4'-Trichloroacetophenone (C8H5Cl3O) is an aromatic ketone. Its structure consists of an acetophenone core, with chlorine atoms substituted at the 2, 2', and 4' positions. The crystal structure reveals the presence of π–π stacking interactions [].
Q3: Are there different methods for synthesizing 1-(2,4-dichlorophenyl)-2-chloroethanol from 2,2',4'-Trichloroacetophenone?
A3: Yes, two distinct methods for synthesizing 1-(2,4-dichlorophenyl)-2-chloroethanol from 2,2',4'-Trichloroacetophenone are described in the provided research:
Q4: What is known about the environmental impact of 2,2',4'-Trichloroacetophenone?
A4: While the provided research focuses on synthesis and chemical properties, it lacks specific details on the environmental impact and degradation pathways of 2,2',4'-Trichloroacetophenone. Given its use as an insecticide precursor, further investigation into its potential ecotoxicological effects and strategies for responsible waste management is crucial.
Q5: What analytical techniques are employed to study 2,2',4'-Trichloroacetophenone?
A5: Various analytical techniques are used to characterize and quantify 2,2',4'-Trichloroacetophenone and its reaction products. These include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)












![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
